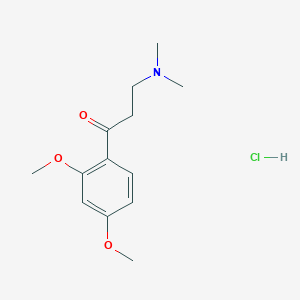
1-(2,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMMDA , is a chemical compound with the following structural formula:
C13H19NO3⋅HCl
It features a dimethoxyphenyl group, a dimethylamino group, and a propanone moiety. DMMDA is a white crystalline powder and is soluble in water. Its properties make it interesting for various applications in research and industry .
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for DMMDA. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with dimethylamine followed by reduction. The reaction proceeds as follows:
Condensation: 2,4-dimethoxybenzaldehyde reacts with dimethylamine to form the imine intermediate.
Reduction: The imine intermediate is reduced to DMMDA using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity. specific industrial processes for DMMDA are proprietary and not widely disclosed.
Analyse Chemischer Reaktionen
DMMDA can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: DMMDA can undergo nucleophilic substitution reactions at the dimethylamino group.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
Wissenschaftliche Forschungsanwendungen
DMMDA finds applications in:
Medicine: It has potential as an analgesic or anesthetic due to its central nervous system effects.
Chemistry: Researchers use it as a building block for more complex molecules.
Industry: DMMDA derivatives may have applications in the pharmaceutical and agrochemical industries.
Wirkmechanismus
The exact mechanism of DMMDA’s effects remains an active area of research. It likely interacts with neurotransmitter receptors or modulates ion channels in the nervous system.
Vergleich Mit ähnlichen Verbindungen
DMMDA’s uniqueness lies in its combination of the dimethoxyphenyl and dimethylamino groups. Similar compounds include 2-[(2,4-dimethoxyphenyl)amino]-1-(pyrrolidin-1-yl)propan-1-one , which shares some structural features but differs in substituents .
Eigenschaften
Molekularformel |
C13H20ClNO3 |
|---|---|
Molekulargewicht |
273.75 g/mol |
IUPAC-Name |
1-(2,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-14(2)8-7-12(15)11-6-5-10(16-3)9-13(11)17-4;/h5-6,9H,7-8H2,1-4H3;1H |
InChI-Schlüssel |
FHKSVIZENSLKCW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(=O)C1=C(C=C(C=C1)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate](/img/structure/B12005953.png)
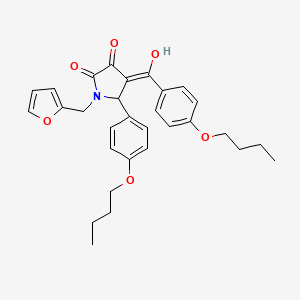
![Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate](/img/structure/B12005967.png)

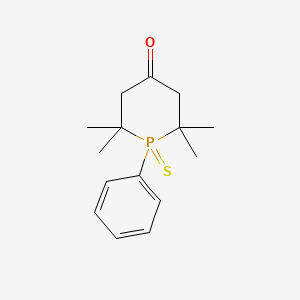
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005975.png)
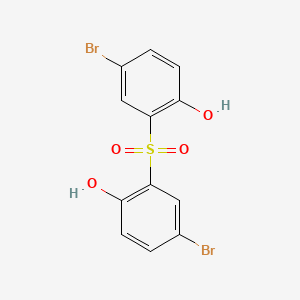
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B12005978.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12006001.png)
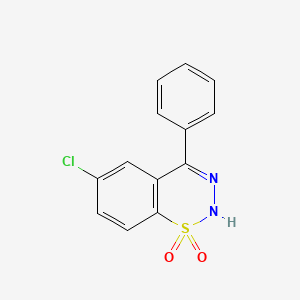

![2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide](/img/structure/B12006011.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12006029.png)
